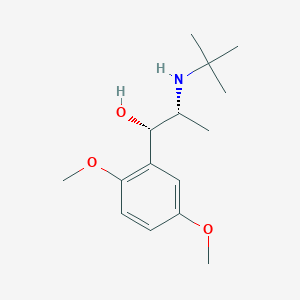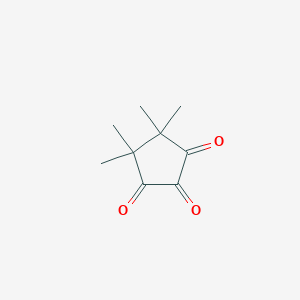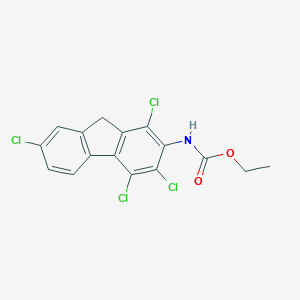
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a chemical compound that belongs to the class of carbamates. It is commonly known as Sevin, which is a pesticide used in agriculture to control pests. Sevin has been widely used due to its low toxicity to mammals and its effectiveness against a broad range of pests.
Wirkmechanismus
The mechanism of action of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system. This overstimulation can lead to convulsions, paralysis, and ultimately death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester are mainly due to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can lead to a variety of symptoms such as convulsions, tremors, and respiratory failure. It can also affect the cardiovascular system, leading to changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, its use in lab experiments is limited by its toxicity and potential health hazards.
Zukünftige Richtungen
There are several future directions for the study of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester. One area of research is the development of safer and more effective pesticides that do not have the potential health hazards associated with carbamates. Another area of research is the development of antidotes for carbamate poisoning that can be used in emergency situations. Finally, further research is needed to understand the long-term effects of exposure to carbamates on human health and the environment.
Conclusion:
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a carbamate pesticide that has been widely used in agriculture. Its unique properties have made it a useful tool for scientific research, particularly in the study of the nervous system. However, its use is limited by its toxicity and potential health hazards. Further research is needed to develop safer and more effective pesticides, antidotes for carbamate poisoning, and to understand the long-term effects of exposure to carbamates on human health and the environment.
Synthesemethoden
The synthesis of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the reaction of fluorene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction results in the formation of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has been widely used in scientific research due to its unique properties. It has been used as a model compound to study the behavior of carbamates in the environment. It has also been used to investigate the metabolism of carbamates in animals and humans. In addition, it has been used as a tool to study the mechanism of action of carbamate pesticides.
Eigenschaften
CAS-Nummer |
1914-42-7 |
|---|---|
Produktname |
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester |
Molekularformel |
C16H11Cl4NO2 |
Molekulargewicht |
391.1 g/mol |
IUPAC-Name |
ethyl N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H11Cl4NO2/c1-2-23-16(22)21-15-12(18)10-6-7-5-8(17)3-4-9(7)11(10)13(19)14(15)20/h3-5H,2,6H2,1H3,(H,21,22) |
InChI-Schlüssel |
VXDOUSCYWPUBGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Kanonische SMILES |
CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Andere CAS-Nummern |
1914-42-7 |
Synonyme |
N-(1,3,4,7-Tetrachloro-9H-fluoren-2-yl)carbamic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



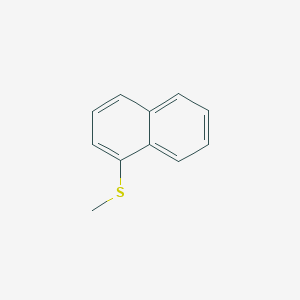
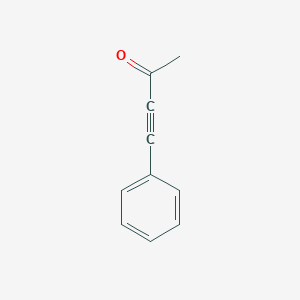
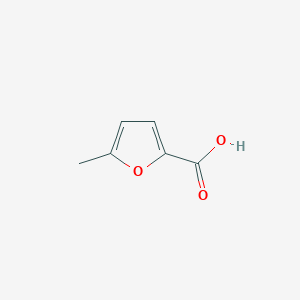
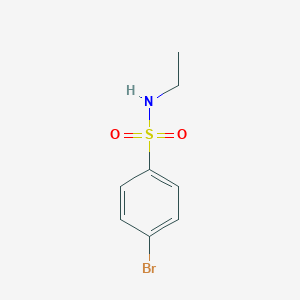
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
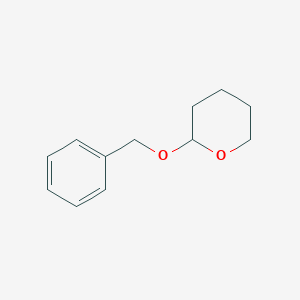
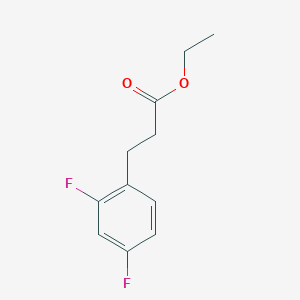
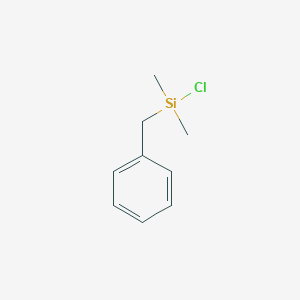
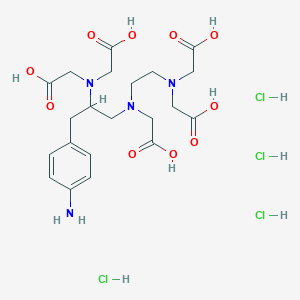

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
